molecular formula C4H2NNaO3S2 B1451144 sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate CAS No. 475112-25-5

sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

Cat. No.: B1451144
CAS No.: 475112-25-5
M. Wt: 199.2 g/mol
InChI Key: GCCBFIXKSIPERX-UHFFFAOYSA-M
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Chemical Reactions Analysis

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt exerts its effects involves its ability to act as a catalyst and participate in redox reactions. The compound’s mercapto group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes . Its molecular targets and pathways include interactions with metal ions and other reactive species, facilitating catalytic and electrochemical reactions .

Properties

IUPAC Name

sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCBFIXKSIPERX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 2
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 3
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 4
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 5
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 6
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

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